molecular formula C10H15N3O3 B1422266 methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate CAS No. 1212059-41-0

methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1422266
CAS No.: 1212059-41-0
M. Wt: 225.24 g/mol
InChI Key: ZDNNKZRQLUFWFX-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

Crystal and Molecular Structures

  • Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate and its derivatives have been studied for their crystal and molecular structures. Research has shown significant delocalization of π-electron density within the triazole ring, which is essential for understanding the compound's chemical properties and potential applications in material science and pharmaceuticals (Boechat et al., 2010).

Synthesis and Antibacterial Activity

  • The synthesis of related triazole derivatives and their potential antibacterial properties have been explored. This includes the study of the compound as a starting material for other derivatives with potential applications in combating bacterial infections (Brahmayya et al., 2018).

Antitumor Activities

  • Novel derivatives of this compound have been synthesized and investigated for their antitumor activities. This research is significant for the development of new anticancer drugs and therapies (Demirbas & Uğurluoğlu, 2004).

Chemistry and Reactivity

  • Studies have delved into the chemistry and reactivity of related triazole compounds, which provides insights into their potential applications in various chemical reactions and the synthesis of complex molecules (Sirat et al., 1979).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is related to their ability to modulate various biological processes . They have been found to possess antioxidant properties and can protect against oxidative damage and inhibit lipid peroxidation .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives involve further exploration of their synthesis methods, biological activities, and potential applications in medicine . The development of new drugs using these compounds is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification

Properties

IUPAC Name

methyl 4-cyclohexyl-5-oxo-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-16-9(14)8-11-12-10(15)13(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNKZRQLUFWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)N1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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